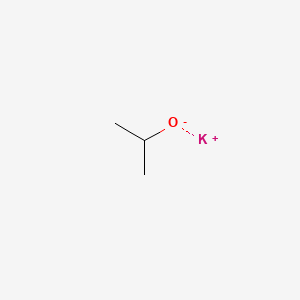

Potassium propan-2-olate

Description

Evolution of Alkoxide Reagents in Contemporary Synthetic Strategies

Alkoxides, the conjugate bases of alcohols, have long been fundamental reagents in organic chemistry. wikipedia.org Their evolution from simple bases to highly specialized reagents reflects the increasing complexity and demand for selectivity in modern synthetic strategies. Initially, alkali metal alkoxides like sodium methoxide (B1231860) and potassium ethoxide were primarily used for deprotonation and simple nucleophilic substitutions, such as in the Williamson ether synthesis. wikipedia.orgpressbooks.pub

The development of more sterically hindered alkoxides, such as potassium tert-butoxide, marked a significant advancement. chemeurope.comthegoodscentscompany.com These bulky bases favor elimination reactions over substitution, providing a powerful tool for the synthesis of alkenes. The understanding of how the steric and electronic properties of the alkyl group and the nature of the metal cation influence reactivity has allowed for greater control over reaction outcomes. google.com

More recently, the field has seen the rise of alkoxide-directed reactions, where the alkoxide group on a substrate directs a metal catalyst to a specific reaction site, enabling highly regioselective and stereoselective transformations. nih.gov Titanium alkoxides, for example, have been instrumental in developing metallacycle-mediated cross-coupling reactions. nih.gov This evolution has expanded the synthetic chemist's toolkit, allowing for the construction of complex molecular architectures with high precision.

Academic and Industrial Significance of Alkoxide-Mediated Reactions

Alkoxide-mediated reactions are of paramount importance in both academic research and large-scale industrial processes. In academia, they are indispensable for a wide range of transformations including condensations, isomerizations, and alkylations. google.com The ability of alkoxides to act as strong bases is fundamental to many carbon-carbon bond-forming reactions. cymitquimica.com

Industrially, alkoxides are crucial catalysts and reagents in the production of a diverse array of chemical products. google.comprochemonline.com For instance, sodium methoxide is a key catalyst in the transesterification of vegetable oils to produce biodiesel. wikipedia.org The pharmaceutical and agrochemical industries rely heavily on alkoxide-mediated syntheses to produce complex active ingredients. thermofisher.inthebrainyinsights.com Furthermore, metal alkoxides are used as precursors for the synthesis of metal oxides and in the fabrication of functional materials for electronics and other high-tech applications. chemeurope.comprochemonline.com The global market for potassium isopropoxide was valued at US$ 63 million in 2023 and is projected to grow, highlighting its industrial relevance. valuates.com

Historical Context and Modern Advancements in Potassium Propan-2-olate Research

The history of this compound is intertwined with the broader history of alkali metals and their compounds. Potassium itself was first isolated in 1807 by Humphry Davy. rsc.orgwikipedia.org The synthesis of alkoxides, including potassium isopropoxide, followed from the understanding of the reactivity of alcohols with alkali metals. britannica.com A common laboratory and industrial preparation method involves the reaction of isopropanol (B130326) with potassium metal or potassium hydroxide (B78521). researchgate.net

Historically, this compound has been used as a strong, moderately hindered base for deprotonation and base-catalyzed reactions. thermofisher.inchemicalbook.com Its utility is similar to that of other potassium alkoxides, though its specific properties can offer advantages in certain applications.

Modern research continues to find new and innovative uses for this compound. Recent studies have explored its role in various catalytic systems and complex organic syntheses. For example, it has been used as a component in catalyst systems for hydrogenation reactions and in the synthesis of complex organic molecules. ebi.ac.ukchemicalbook.com Research has also delved into its use in the formation of other organometallic reagents and in polymerization processes. cymitquimica.com Recent investigations have also reported on the synthesis and structural characterization of new potassium siloxides derived from reactions involving propan-2-ol. researchgate.net Furthermore, studies have detailed the formation of this compound derivatives in cascade reactions involving other potassium salts. rsc.orgrsc.org

Table of Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₇KO |

| Molar Mass | 98.19 g/mol |

| Appearance | White to off-white solid or colorless to yellow liquid cymitquimica.comcymitquimica.com |

| Boiling Point | 73°C at 760 mmHg |

| Flash Point | 12°C (54°F) |

| Density | 0.86 g/cm³ |

| Solubility | Soluble in isopropanol and some ethers; reacts with water fishersci.ca |

Properties

CAS No. |

6831-82-9 |

|---|---|

Molecular Formula |

C3H8O.K C3H8KO |

Molecular Weight |

99.19 g/mol |

IUPAC Name |

potassium;propan-2-olate |

InChI |

InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

JPQUDQIQRLMROB-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].[K+] |

Canonical SMILES |

CC(C)O.[K] |

Other CAS No. |

6831-82-9 |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Potassium Propan 2 Olate and Its Derivatives

Precision Synthesis via Metal-Alcoholate Routes for Enhanced Purity and Reactivity

The direct reaction of a metal with an alcohol represents a fundamental and effective method for producing metal alkoxides. For the synthesis of potassium propan-2-olate, the reaction of metallic potassium with propan-2-ol is a preferred route for achieving high purity. wikipedia.org This method is often favored over syntheses using metal compounds, which can be more expensive and may result in products of lower purity. google.com

The synthesis involves the direct reaction of potassium metal with anhydrous propan-2-ol. The alcohol acts as a proton source, leading to the formation of the potassium alkoxide and hydrogen gas as a byproduct. wikipedia.org To ensure a high-purity product, the reaction is typically carried out under an inert atmosphere to prevent side reactions with moisture and atmospheric gases.

A specific example of a high-purity synthesis involves combining potassium metal with a non-polar solvent like heptane (B126788) in a high-pressure reactor. The mixture is heated, and dry propan-2-ol is slowly added. After the addition is complete, the temperature is maintained to ensure the reaction proceeds to completion. The resulting solution is then filtered. Isolation of the pure this compound can be achieved through vacuum distillation to remove the solvent. google.com This precision synthesis can yield a product with a purity greater than 99%. google.com

The reactivity of the resulting this compound is inherently linked to its purity. The absence of impurities, such as potassium hydroxide (B78521) or unreacted starting materials, ensures predictable and consistent performance in subsequent chemical reactions where it is used as a strong base or nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Purity Data for Potassium Alkoxide Synthesis

| Alkoxide | Synthetic Method | Isolation Technique | Reported Purity | Reference |

|---|---|---|---|---|

| Potassium 3,7-dimethyl-3-octanoxide | Potassium metal + 3,7-dimethyl-3-octanol in heptane | Vacuum distillation | > 99% | google.com |

| Potassium 3,7-dimethyl-1,6-octadien-3-oxide (Potassium Linaloolate) | Potassium metal + Linalool in heptane | Vacuum distillation | 99.3% | google.com |

Controlled Formation of Alkali Metal Salts from Carboxylic Acids using Propan-2-ol Mixtures

The controlled formation of alkali metal salts of carboxylic acids can be effectively achieved using mixed solvent systems that include propan-2-ol. This alcohol can serve both as a solvent and as a component that influences the solubility and crystallization of the desired salt. chemrxiv.org

One common method involves the neutralization of a carboxylic acid with an alkali metal hydroxide, such as potassium hydroxide, in an alcohol-water mixture. For instance, a carboxylic acid can be dissolved in ethanol (B145695), and an equimolar amount of aqueous potassium hydroxide is added to produce the potassium carboxylate. mdpi.com The use of propan-2-ol in such mixtures can be advantageous for controlling the precipitation and purity of the resulting salt.

A notable application of alcohol mixtures is in anti-solvent crystallization. In this technique, an alcohol like isopropanol (B130326) is added to an aqueous solution containing the salt, reducing its solubility and inducing crystallization. chemrxiv.org This method has been successfully used to produce high-purity crystalline alkali-BTC (1,3,5-benzenetricarboxylate) coordination networks. The process starts with the reaction of 1,3,5-benzenetricarboxylic acid with an alkali hydroxide in water to form the salt solution, from which the coordination polymer is crystallized by the addition of isopropanol. chemrxiv.org

Furthermore, a patented process for preparing silver salts of organic carboxylic acids highlights the utility of mixed water/alcohol solvents. The process involves reacting an alkali metal salt of an organic carboxylic acid with a water-soluble silver salt in a mixture of water and a C3-C8 alcohol, such as isopropanol. This mixed-solvent approach is crucial for obtaining a uniformly finely divided product of high purity.

Crystallization and Isolation Techniques for High-Purity this compound

Achieving high purity in this compound and its derivatives often relies on sophisticated crystallization and isolation techniques. The choice of solvent and method is critical to remove impurities and isolate the product in a desired physical form.

Anti-solvent crystallization is a powerful technique for purifying salts from solution. For instance, 2-propanol has been demonstrated as an effective anti-solvent for crystallizing high-purity potassium chloride from a leaching solution, achieving a purity of over 99.9%. mdpi.com In this process, the addition of 2-propanol to an aqueous solution of the salt reduces its solubility, leading to the formation of high-purity crystals. mdpi.com The rate of anti-solvent addition and the hold time are key parameters that can be optimized to maximize recovery and purity. mdpi.com

Another advanced technique involves the use of mixed-solvent systems for both reaction and crystallization. A method for producing high-purity lanthanum isopropoxide involves reacting anhydrous lanthanum chloride with potassium isopropoxide in a mixed solvent of isopropanol and toluene (B28343). google.comgoogle.com After the reaction, the isopropanol is distilled off and replaced with toluene. This solvent swap causes the by-product, potassium chloride, to precipitate as a solid, while the desired lanthanum isopropoxide remains in the toluene solution. The clear solution can then be separated, and the solvent is removed by vacuum distillation and drying to yield the high-purity product. google.comgoogle.com

Good housekeeping practices are also essential to prevent the initiation of unwanted crystallization. This includes cleaning container caps (B75204) and necks with a solvent like isopropyl alcohol to remove any seed crystals that could nucleate further growth. epotek.com

Table 2: Crystallization of Potassium Salts using Propan-2-ol

| Salt | Crystallization Method | Role of Propan-2-ol | Achieved Purity | Reference |

|---|---|---|---|---|

| Potassium Chloride (KCl) | Anti-solvent crystallization | Anti-solvent | > 99.9% | mdpi.com |

| Lanthanum Isopropoxide | Reaction in mixed solvent followed by solvent swap | Reaction solvent | High purity (K < 0.3%, Cl < 0.2%) | google.com |

Influence of Reaction Conditions on Stereochemical Outcomes of Alkoxide Formation

The stereochemical outcome of reactions involving alkoxides can be significantly influenced by various reaction conditions, including the choice of solvent and temperature. Controlling these parameters is crucial for achieving the desired stereoisomer in the synthesis of chiral molecules.

In the context of alkoxide reactions, such as anomeric O-alkylation, the solvent can play a pivotal role in determining stereoselectivity. For example, in the synthesis of 2-deoxy-β-glycosides, changing the solvent from dimethylformamide (DMF) to dioxane and increasing the reaction temperature can dramatically shift the stereochemical outcome, leading to the exclusive formation of the β-anomer in high yield. nih.gov This demonstrates that under kinetic control, the choice of solvent can have a powerful stereoelectronic effect on the formation of acetals. nih.gov

Temperature is another critical factor that can govern the stereochemistry of reactions initiated by potassium alkoxides. In the anionic polymerization of (R,S)-β-butyrolactone initiated by a potassium alkoxide complex, conducting the reaction at room temperature results in an atactic polymer. However, lowering the temperature leads to the formation of a predominantly syndiotactic polymer. acs.org This indicates that at lower temperatures, the stereocontrol of the polymerization is enhanced. acs.org

The structure of the alkoxide itself, particularly its steric bulk, also influences reaction pathways. Bulky alkoxides like potassium tert-butoxide tend to act as strong, non-nucleophilic bases. masterorganicchemistry.com In elimination reactions, this steric hindrance favors the formation of the "Hofmann" or less-substituted alkene product, as the bulky base preferentially abstracts a proton from the less sterically hindered position. masterorganicchemistry.com In contrast, smaller alkoxides are better nucleophiles in SN2 reactions. masterorganicchemistry.com

Table 3: Effect of Reaction Conditions on Stereoselectivity

| Reaction | Alkoxide/Base | Variable Condition | Observation | Reference |

|---|---|---|---|---|

| Anomeric O-alkylation | Sodium Hydride (forms alkoxide in situ) | Solvent (DMF vs. Dioxane) | Change from 1:1 α/β mixture to exclusive β-anomer | nih.gov |

| Anionic Polymerization of (R,S)-β-butyrolactone | Potassium alkoxide complex | Temperature (Room Temp vs. Lower Temp) | Change from atactic to predominantly syndiotactic polymer | acs.org |

| Elimination Reaction | Potassium tert-butoxide | Steric bulk of base | Favors formation of the less substituted (Hofmann) alkene | masterorganicchemistry.com |

Elucidation of Reaction Mechanisms Mediated by Potassium Propan 2 Olate

Detailed Kinetic and Thermodynamic Studies of Deprotonation Reactions

The basicity of potassium propan-2-olate is a key factor in its reactivity, driving deprotonation reactions that are often the initial step in more complex transformations.

Brønsted Basicity and Hammett Plot Analysis

This compound is a strong Brønsted base, readily abstracting protons from a wide range of acidic compounds. Its basicity can be quantified by the pKa of its conjugate acid, propan-2-ol, which is approximately 17. This indicates that this compound can effectively deprotonate substrates with pKa values lower than 17.

Hammett plot analysis, a tool used to investigate the electronic effects of substituents on reaction rates, can provide valuable insights into the mechanism of deprotonation reactions mediated by this compound. researchgate.net A positive slope (ρ value) in a Hammett plot for a deprotonation reaction would suggest the development of negative charge in the transition state, consistent with proton abstraction by the alkoxide. umich.edu For instance, in the deprotonation of a series of substituted phenols, a linear Hammett plot with a positive ρ value would indicate that electron-withdrawing substituents on the phenol (B47542) increase the rate of deprotonation by stabilizing the resulting phenoxide ion.

Solvent Effects on Acid-Base Equilibria and Reaction Rates

The solvent plays a critical role in modulating the basicity of this compound and the rates of deprotonation reactions. zenodo.orgsolubilityofthings.com In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), the bare, unsolvated alkoxide ion is a much stronger base compared to its state in polar protic solvents like propan-2-ol. masterorganicchemistry.com Protic solvents can solvate the alkoxide ion through hydrogen bonding, reducing its reactivity. libretexts.org

The position of the acid-base equilibrium is also significantly influenced by the solvent. zenodo.org According to the solvent system concept of acids and bases, the autoionization of the solvent defines the strongest acid and base that can exist in that medium. libretexts.org In propan-2-ol, the strongest base is the propan-2-olate ion itself. The choice of solvent can therefore be used to tune the effective basicity of this compound and control the extent of deprotonation.

Nucleophilic Substitution Pathways (S\textsubscript{N}2 and S\textsubscript{N}1) in Alkoxide Chemistry

This compound can also act as a nucleophile in substitution reactions, although its efficacy is highly dependent on steric and electronic factors, as well as the reaction conditions.

Steric and Electronic Factors Governing Nucleophilic Attack

The bulky isopropyl group of the propan-2-olate anion introduces significant steric hindrance, which can impede its approach to an electrophilic carbon center. kahedu.edu.inbyjus.comsaskoer.ca This steric bulk generally makes this compound a less effective nucleophile compared to less hindered alkoxides like methoxide (B1231860) or ethoxide. Consequently, for nucleophilic substitution to occur, the electrophilic substrate must be relatively unhindered.

Electronically, the negative charge on the oxygen atom makes the propan-2-olate ion a potent nucleophile. scbt.com However, its strong basicity often leads to competing elimination reactions, particularly with secondary and tertiary substrates. masterorganicchemistry.com The balance between substitution and elimination is a critical consideration in reactions involving this compound.

Mechanistic Divergence in Halide Displacement Reactions

In halide displacement reactions, the reaction pathway (S\textsubscript{N}2 or S\textsubscript{N}1) is determined by the structure of the alkyl halide, the solvent, and the temperature. rsc.orgsavemyexams.comsavemyexams.com

S\textsubscript{N}2 Reactions: With primary alkyl halides, the S\textsubscript{N}2 pathway is generally favored. byjus.comyoutube.com This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.com The reaction proceeds with an inversion of stereochemistry at the carbon center. Due to the steric hindrance of this compound, S\textsubscript{N}2 reactions with this nucleophile are often slower than with less bulky alkoxides.

S\textsubscript{N}1 Reactions: With tertiary alkyl halides, the S\textsubscript{N}1 mechanism predominates. youtube.com This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. youtube.com Because this compound is a strong base, elimination reactions (E1) are highly competitive with S\textsubscript{N}1 reactions and are often the major pathway. lumenlearning.com

Secondary alkyl halides represent an intermediate case where both S\textsubscript{N}2 and E2 reactions are possible and often compete. masterorganicchemistry.com The use of a strong base like this compound typically favors the E2 pathway. masterorganicchemistry.com

Investigation of Elimination Reactions (E1cB, E2) Leading to Olefin Formation

This compound is widely used to promote elimination reactions, leading to the formation of alkenes (olefins). The specific mechanism of elimination depends on the substrate and reaction conditions.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. lumenlearning.com This pathway is favored by strong, non-bulky bases and is common for primary and secondary substrates. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.

The E1cB (unimolecular elimination, conjugate base) mechanism is a two-step process that occurs when the β-proton is particularly acidic and the leaving group is poor. masterorganicchemistry.comwikipedia.orglibretexts.org The first step is the deprotonation of the substrate by the base to form a carbanion intermediate (the conjugate base). wikipedia.org In the second, rate-determining step, the leaving group is expelled to form the double bond. masterorganicchemistry.com This mechanism is often observed in substrates where the β-proton is activated by an electron-withdrawing group, such as a carbonyl or nitro group. libretexts.org

The following table summarizes the key features of the E2 and E1cB elimination reactions mediated by this compound:

| Feature | E2 Mechanism | E1cB Mechanism |

| Substrate | Primary, secondary, or tertiary alkyl halides | Substrates with an acidic β-proton and a poor leaving group |

| Base | Strong base required | Strong base required |

| Kinetics | Second-order (rate = k[substrate][base]) | Can be first or second order depending on the rate-determining step |

| Intermediate | None (concerted transition state) | Carbanion intermediate |

| Stereochemistry | Requires anti-periplanar geometry | No specific stereochemical requirement for the initial deprotonation |

Competition between Substitution and Elimination Processes

When reacting with haloalkanes, this compound can promote both nucleophilic substitution (SN2) and elimination (E2) reactions. stackexchange.comchemguide.co.uklibretexts.org The balance between these competing pathways is influenced by several factors, including the structure of the haloalkane, the solvent, and the temperature. chemguide.co.uklibretexts.orgchemguide.co.uk

Substrate Structure: The type of haloalkane is a primary determinant. chemguide.co.uklibretexts.org Primary haloalkanes tend to favor substitution, while tertiary haloalkanes predominantly undergo elimination. libretexts.orgchemguide.co.uk Secondary haloalkanes, such as 2-bromopropane, are prone to both reactions, making the outcome highly sensitive to reaction conditions. chemguide.co.ukchemguide.co.ukmrcolechemistry.co.uk The steric bulk of this compound hinders its ability to act as a nucleophile, thus favoring its role as a base, which promotes elimination. stackexchange.comchadsprep.com

Reaction Conditions: Higher temperatures and the use of a less polar solvent like ethanol (B145695) favor elimination. chemguide.co.uklibretexts.orgchemguide.co.uk Conversely, lower temperatures and the presence of water as a solvent encourage substitution. chemguide.co.ukchemguide.co.uk A higher concentration of the hydroxide (B78521) or alkoxide also shifts the balance toward elimination. chemguide.co.uklibretexts.orgchemguide.co.uk

The following table summarizes the general trends in the competition between substitution and elimination:

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

|---|---|---|

| Substrate | Primary Halogenoalkane | Tertiary Halogenoalkane |

| Base | Weakly basic, good nucleophile | Strong, sterically hindered base (e.g., this compound) |

| Temperature | Lower | Higher |

| Solvent | Polar aprotic (e.g., DMSO) | Polar protic (e.g., Ethanol) |

For instance, the reaction of isopropyl bromide with a strong base can yield both substitution and elimination products, with the ratio being highly dependent on the specific conditions. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Elimination

In elimination reactions, the regioselectivity (which constitutional isomer of the alkene is formed) and stereoselectivity (which stereoisomer is formed) are critical considerations.

Regioselectivity (Zaitsev vs. Hofmann): Zaitsev's rule generally predicts that the more substituted (and more stable) alkene will be the major product. orgoreview.comwikipedia.org This is often the case when using small, unhindered bases. wikipedia.org However, due to its steric bulk, this compound often favors the formation of the less substituted alkene, known as the Hofmann product. chadsprep.commasterorganicchemistry.com The bulky base has easier access to the less sterically hindered protons on the less substituted β-carbon. chadsprep.comwikipedia.orgmasterorganicchemistry.com

Stereoselectivity: E2 reactions are typically stereoselective, favoring the formation of the more stable trans (E) alkene over the cis (Z) alkene. chemistrysteps.comjove.com This preference arises from the transition state geometry. The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and leaving group, which leads to the more stable product. chemistrysteps.comjove.comorganicchemistrytutor.com In cyclic systems like substituted cyclohexanes, this requirement for a diaxial conformation of the hydrogen and leaving group can dictate the regiochemical and stereochemical outcome, sometimes leading to the formation of the Hofmann product even with a smaller base. wikipedia.orglibretexts.org If only one β-hydrogen is available, the reaction becomes stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product. chemistrysteps.comjove.com

The table below illustrates the factors influencing the regioselectivity of elimination reactions.

| Factor | Favors Zaitsev Product (more substituted) | Favors Hofmann Product (less substituted) |

|---|---|---|

| Base | Small, unhindered base (e.g., Sodium ethoxide) | Bulky, sterically hindered base (e.g., this compound) |

| Substrate | Unhindered substrate | Sterically hindered substrate |

| Leaving Group | Good leaving group (e.g., Br, I, Cl) | Poor leaving group (e.g., F) |

Exploration of Single Electron Transfer (SET) Mechanisms

While often acting as a base, this compound can also participate in single electron transfer (SET) mechanisms, initiating radical reactions. nih.gov

Theoretical Frameworks for Electron Transfer Processes

The concept of SET involves the transfer of a single electron from an electron donor to an acceptor, generating radical intermediates. nih.govthieme-connect.de While potassium tert-butoxide, a related alkoxide, has been studied in this context, it is often the in-situ formation of an electron donor from the reaction of the alkoxide with an additive that initiates the SET process. nih.gov The redox potential of the species involved is a key factor in determining the feasibility of electron transfer. Enols and enolates can be considered electron-rich alkenes that can undergo SET in the presence of an oxidant to form a carbon-centered radical. thieme-connect.de

Substrate Requirements and Radical Intermediate Characterization

The substrate's structure plays a significant role in its ability to accept an electron. For SET to be effective, the substrate often possesses features that can stabilize the resulting radical intermediate. The scope of substrates that can be activated by SET mechanisms is broad and includes haloarenes and other compounds that can undergo reductive activation. nih.govresearchgate.netnih.govorganic-chemistry.org Characterization of the transient radical intermediates formed during these reactions is challenging and often relies on indirect evidence, such as the nature of the final products or trapping experiments. For example, in the reaction of potassium 2-phenylpropan-2-olate with carbon tetrabromide, the formation of specific cyclopropane (B1198618) derivatives suggests the intermediacy of carbenes, which themselves arise from a series of steps initiated by the alkoxide. nih.gov

Cascade Reactions and Rearrangements Involving Propan-2-olate Intermediates

This compound and its intermediates can participate in complex reaction sequences, including cascade reactions that involve multiple bond-forming and breaking steps in a single operation.

Decarboxylation and Oligomerization Pathways

Research has shown that propan-2-olate intermediates can be involved in cascade reactions that include decarboxylation—the removal of a carboxyl group with the release of carbon dioxide. rsc.orgwikipedia.org For instance, the reaction of potassium xanthates with propylene (B89431) carbonate leads to a cascade process involving decarboxylation and the formation of sulfide (B99878) intermediates like potassium 1,1'-thiobis(propan-2-olate). rsc.orgrsc.org This process can be highly selective, with yields of up to 95% for the sulfide product being achievable under specific temperature and pressure conditions. rsc.orgrsc.org These reactions can also lead to the formation of oligomeric polyalkylene sulfides. rsc.orgrsc.org Decarboxylation itself is a fundamental organic reaction that can be initiated by various means, including heat or catalysis, and is often facilitated by the presence of an electron-withdrawing group beta to the carboxyl group. wikipedia.orgmasterorganicchemistry.com

Mechanistic Insights from Quantum-Chemical Calculations (e.g., NBO analysis, Potential Energy Surface Scanning)

Quantum-chemical calculations serve as powerful tools for providing a microscopic view of reaction mechanisms that are often inaccessible through experimental means alone. rsc.org For reactions mediated by this compound and related alkoxides, computational methods like Natural Bond Orbital (NBO) analysis and Potential Energy Surface (PES) scanning offer profound insights into the electronic structure of intermediates and the energetic pathways of transformations. rsc.orgresearchgate.net

Research into the catalyst-free reaction between potassium xanthates and five-membered cyclic carbonates, such as propylene carbonate (PC), has utilized these computational techniques to unravel complex cascade reactions. nih.gov These investigations have been crucial in explaining the formation of various alkoxide products, including potassium propane-1,2-bis(olate) and the sulfur-containing derivative, potassium 1,1′-thiobis(propan-2-olate). rsc.orgnih.gov

Potential Energy Surface (PES) scanning has been particularly illuminating. rsc.org In the study of the reaction between potassium xanthate and propylene carbonate, PES scanning was performed along the reaction coordinate corresponding to the formation of a new sulfur-carbon bond. rsc.org The calculations, conducted at the m06-2x/6-311++G(d,p)/PCM level of theory, revealed a critical mechanistic detail: as the sulfur atom of the xanthate approaches the methylene (B1212753) carbon of the propylene carbonate ring, the system reaches a point where the C–O bond of the carbonate ring ruptures spontaneously. rsc.org This finding demonstrates that the ring-opening is not a separate, high-energy step but an integral and fluid part of the initial nucleophilic attack, leading directly to the formation of new intermediates. rsc.org

In conjunction with PES scanning, NBO analysis has been employed to supplement the experimental data and build a comprehensive mechanistic picture. rsc.orgresearchgate.netrsc.org By analyzing the donor-acceptor interactions and the electronic distribution in the transition states and intermediates, NBO analysis helps to rationalize the observed selectivity and the formation of the final products. researchgate.netnumberanalytics.com These combined computational approaches have been fundamental in proposing the mechanisms for the cascade reactions that lead to the key intermediates and final alkoxide products. rsc.orgresearchgate.netnih.govrsc.org

The table below summarizes the application of quantum-chemical calculations in a relevant reaction system leading to potassium alkoxide formation.

| Computational Method | Reaction System | Key Mechanistic Finding | Source |

| Potential Energy Surface (PES) Scanning | Attack of potassium xanthate on the methylene carbon of propylene carbonate (PC) | Demonstrates the spontaneous rupture of the C–O bond of the PC ring upon the formation of the S–C bond. | rsc.org |

| NBO Analysis & PES Scanning | Cascade reactions between potassium xanthates and propylene carbonate | Elucidated the mechanisms for the formation of key intermediates and final products, such as potassium 1,1′-thiobis(propan-2-olate). | rsc.orgresearchgate.netnih.govrsc.org |

Catalytic Roles and Applications of Potassium Propan 2 Olate

Homogeneous Catalysis in Organic Transformations

As a catalyst, potassium propan-2-olate often dissolves in the reaction medium, typically an alcohol like propan-2-ol, allowing it to function as a homogeneous catalyst. thermofisher.in In this role, it facilitates a variety of transformations by acting as a strong base or nucleophile. cymitquimica.comthermofisher.in

This compound is an effective catalyst for transesterification, a key process in the production of biodiesel. researchgate.net In this reaction, a triglyceride (from vegetable oil or animal fat) reacts with an alcohol to form fatty acid alkyl esters and glycerol (B35011). scielo.br The mechanism involves the alkoxide acting as a strong base to deprotonate the alcohol, creating a more potent nucleophile that attacks the carbonyl carbon of the triglyceride. scielo.br

Research on the production of fatty acid isopropyl esters for biodiesel has confirmed that potassium isopropoxide is a suitable catalyst for the transesterification of triglycerides with isopropanol (B130326). researchgate.net The use of isopropyl esters can offer advantages over the more common methyl esters, such as improved cold-flow properties. researchgate.net While base-catalyzed transesterification is efficient, acid catalysts are an alternative, though they often require higher temperatures and longer reaction times. scielo.br

| Feedstock | Catalyst | Alcohol | Key Findings |

|---|---|---|---|

| Soybean Oil, Yellow Grease | Potassium Isopropoxide | Isopropanol | Found to be a suitable catalyst for the transesterification process to produce fatty acid isopropyl esters. |

| Soybean Oil, Yellow Grease | Sodium Isopropoxide | Isopropanol | Also found to be suitable; a 20:1 alcohol/triglyceride molar ratio with 1% sodium metal catalyst was identified as most cost-effective. |

In esterification, which typically involves the reaction of a carboxylic acid with an alcohol, this compound can act as a base to deprotonate the alcohol, increasing its nucleophilicity for the attack on the carboxylic acid. While strong acid catalysis is also common for esterification, the use of a strong base like this compound offers an alternative pathway. savemyexams.comrsc.org

This compound is utilized in etherification reactions. thermofisher.in Its most prominent application is in the Williamson ether synthesis, a widely used method for preparing symmetrical and unsymmetrical ethers. masterorganicchemistry.com In this reaction, the alcohol is first deprotonated by a strong base, such as this compound or potassium hydride, to form a highly nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to yield the corresponding ether. masterorganicchemistry.com

The dehydration of alcohols to form alkenes is a common elimination reaction. savemyexams.com This transformation is most frequently catalyzed by strong acids like sulfuric or phosphoric acid, which protonate the alcohol's hydroxyl group to form a good leaving group (water), followed by the loss of a proton from an adjacent carbon. libretexts.orgpressbooks.pub While less common, base-catalyzed dehydration can occur, particularly when a poor leaving group is involved, proceeding through an E2 mechanism. The strong basicity of this compound allows it to abstract a proton, facilitating the elimination of the hydroxyl group.

This compound serves as a catalyst in both polymerization and isomerization reactions. thermofisher.in Its role in polymerization is notable in the anionic ring-opening polymerization (ROP) of cyclic esters like lactide to produce polyesters such as polylactide (PLA). mdpi.com The isopropoxide anion acts as an initiator, attacking the carbonyl group of the cyclic monomer to open the ring and begin the formation of the polymer chain. mdpi.com Studies on related potassium complexes have demonstrated high catalytic activity for the ROP of L-lactide, sometimes leading to polymerization in minutes. mdpi.commdpi.com

In the field of isomerization, this compound is a component of catalyst systems used to rearrange olefins. google.com Specifically, it has been used in combination with organolithium compounds to isomerize 1-olefins and internal trans-olefins into the corresponding internal cis-olefins. google.com The basic nature of the catalyst facilitates the migration of the double bond along the carbon chain. numberanalytics.comresearchgate.net For example, a catalyst system containing potassium isopropoxide can convert 1-butene (B85601) into cis-2-butene. google.com

Etherification and Alcohol Dehydration Processes

Synergistic Catalysis with Transition Metal Complexes

This compound can act as a crucial co-catalyst in synergistic systems with transition metal complexes, enhancing reactivity and influencing selectivity. nih.gov Synergistic catalysis occurs when two or more distinct catalysts work in concert to facilitate a single transformation. mdpi.com

A notable example is the esterification of tertiary amides, where a catalyst system combining a mononuclear manganese precursor with a potassium alkoxide shows superior performance. nih.gov Mechanistic studies suggest that an in-situ generated manganese-potassium heterodinuclear species is the active catalyst. nih.gov This bimetallic complex cooperatively activates both the carbonyl group of the amide and the hydroxyl group of the alcohol, significantly lowering the activation energy of the reaction compared to the manganese catalyst alone. nih.gov

In transfer hydrogenation reactions, propan-2-ol is often used as an inexpensive and non-toxic hydrogen source for the reduction of ketones, aldehydes, and imines. nih.govacs.org These reactions are frequently catalyzed by transition metal complexes (e.g., based on Ru, Rh, Ni, Co), where the presence of a base like this compound or potassium hydroxide (B78521) is essential for the catalytic cycle to proceed efficiently. nih.govresearchgate.netacs.org The base is believed to facilitate the formation of the active metal hydride species from the metal precursor and propan-2-ol. nih.gov

| Reaction | Transition Metal Catalyst | Potassium Alkoxide / Base | Role of Potassium Alkoxide | Reference |

|---|---|---|---|---|

| Esterification of Tertiary Amides | Mononuclear Manganese Precursor | Potassium Alkoxide | Forms an active hetero manganese-potassium dinuclear species to co-activate amide and alcohol. | nih.gov |

| CO2-Assisted Gasification | Fe, Co, or Ni Compounds | Potassium Nitrate | Demonstrates synergism, leading to a significant increase in CO2 conversion. | mdpi.com |

| Transfer Hydrogenation of Imines | Ruthenium Complex | Base (in Propan-2-ol) | Essential co-catalyst for the hydrogenation process. | nih.govacs.org |

| Chemoselective Hydrogenation of Furfural | Ni-based catalyst | (with Propan-2-ol solvent) | Tin addition to Ni catalyst (a bimetallic system) enhances selectivity. Propan-2-ol acts as H-donor. | researchgate.net |

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. sigmaaldrich.com While this compound is an organometallic compound, it functions as a potent catalyst in systems that are explicitly free of transition metals. cymitquimica.comcalpaclab.com In this context, it acts as a strong Brønsted base catalyst, accepting a proton to activate a substrate or reagent. sigmaaldrich.com

Its role as a base catalyst in transesterification for biodiesel production is a prime example of its application in a transition-metal-free system. researchgate.net The reaction is driven solely by the basicity of the alkoxide in an alcoholic solvent. researchgate.netscielo.br Similarly, its use in catalyst systems for olefin isomerization can be performed without transition metals, relying on its basic properties to initiate the rearrangement of the double bond. google.com The classification of potassium isopropoxide within the "Organocatalysts" product family by some chemical suppliers underscores its utility in these types of transformations where metal-free conditions are desired. calpaclab.com

Advanced Applications in Complex Organic Synthesis and Materials Science

C-C Bond Forming Reactions

The ability of potassium propan-2-olate to act as a strong base is fundamental to its role in forming carbon-carbon bonds. guidechem.com It is effective in generating carbanions and enolates from a variety of activated substrates, which then act as potent nucleophiles in subsequent reactions. sarchemlabs.comsmolecule.com This reactivity is harnessed in several critical synthetic transformations, including condensation, alkylation, and arylation reactions.

This compound serves as a catalyst and reagent in aldol (B89426) and related condensation reactions, which are powerful methods for constructing β-hydroxy carbonyl compounds. smolecule.comnih.gov In the context of asymmetric synthesis, where the controlled formation of specific stereoisomers is paramount, the choice of base and reaction conditions is critical. cam.ac.uk While chiral organocatalysts or metal complexes often provide the source of asymmetry, this compound can play a crucial role as the base that generates the required nucleophilic enolate. nih.govresearchgate.net

Research has shown the use of isopropoxide ligands in sophisticated catalytic systems for asymmetric aldol reactions. For instance, a chiral titanium catalyst, prepared from a combination of chiral mandelic acid, 1,1′-binaphthalene-2,2′-diol (BINOL), and titanium(IV) isopropoxide, has been used for the direct asymmetric aldol reaction between ketones and various aldehydes. thieme-connect.de Furthermore, potassium-modified catalysts have demonstrated improved activity in direct aldol reactions, highlighting the influence of the cation on the reaction's efficiency. nih.gov These methodologies enable the synthesis of syn-aldol products with good yields and high enantioselectivity. thieme-connect.de

Table 1: Asymmetric Aldol Reaction using a Titanium Isopropoxide-based Catalyst

| Feature | Description |

| Reaction Type | Direct Asymmetric Aldol Reaction |

| Aldol Donor | Pentan-3-one |

| Aldol Acceptor | Various Aldehydes |

| Catalyst System | Chiral Mandelic Acid, Racemic BINOL, and Titanium(IV) Isopropoxide |

| Product | syn-Aldol Adducts |

| Selectivity | High syn selectivity and good enantioselectivity |

This table illustrates a representative system where an isopropoxide derivative is a key component in a catalytic asymmetric aldol reaction. thieme-connect.de

The alkylation and arylation of substrates with activated C-H bonds, such as active methylene (B1212753) compounds, are fundamental transformations in organic synthesis. mdpi.comgoogle.com this compound is an effective base for these reactions, capable of deprotonating substrates like malonic esters to form a nucleophilic salt that can then be alkylated. guidechem.comgoogle.com

A key application is in the stereoselective alkylation for producing optically active compounds. A patented process describes the use of potassium isopropoxide to prepare the salt of a malonic acid derivative, which is then reacted with an optically active sulfonate ester. google.com This method allows for the synthesis of optically active 3-alkylcarboxylic acids with high chemical and optical yields, demonstrating a complete stereoselective inversion of configuration without racemization. google.com Such compounds are valuable chiral building blocks in the pharmaceutical industry. google.comgoogle.com

In arylation reactions, this compound can be used as the base, although the bulkier potassium tert-butoxide is more commonly cited. thegoodscentscompany.commasterorganicchemistry.com It is listed as a suitable organic base in patent literature for cross-coupling reactions to synthesize substituted biaryls, which are common structural motifs in pharmaceuticals and advanced materials. google.com

Table 2: Stereoselective Alkylation of Malonic Acid Derivatives

| Feature | Description |

| Substrate | Malonic Acid Derivative (e.g., Dimethyl Malonate) |

| Base | This compound |

| Alkylating Agent | Optically Active Secondary Alcohol (activated as a Sulfonic Ester) |

| Product | Optically Active Alkylated Malonic Acid Compound |

| Significance | High chemical yield (>90%) and optical yield (>99% ee) with full inversion of configuration. google.com |

This table summarizes the use of this compound in a high-fidelity alkylation reaction to produce valuable chiral intermediates. google.com

Aldol and Related Condensations in Asymmetric Synthesis

Synthesis of Organometallic Reagents and Precursors

This compound is not only a reagent but also a precursor for creating more complex organometallic and metal-organic compounds. These compounds are vital in materials science, particularly as precursors for Metal-Organic Chemical Vapour Deposition (MOCVD), a process used to create thin films for electronics and other applications. researchgate.netwikipedia.org

A notable example is the formation of bimetallic or mixed-metal alkoxides. Potassium tantalum isopropoxide (KTa[OCH(CH3)2]6) is a specific organometallic compound that can be synthesized from a potassium isopropoxide source. Similarly, other metal isopropoxides, like copper(II) isopropoxide, can be prepared through reactions involving an isopropoxide source, serving as catalysts or precursors for materials like high-temperature superconductors. The ability to form these complex precursors is crucial for developing new materials with tailored properties. researchgate.net

Table 3: Examples of Organometallic Precursors Derived from Isopropoxides

| Precursor Compound | Formula | Related Application |

| Potassium Tantalum Isopropoxide | KTa[OCH(CH3)2]6 | Precursor for thin film deposition |

| Copper(II) Isopropoxide | Cu[OCH(CH3)2]2 | Catalyst, precursor for copper oxide nanoparticles |

| Titanium(IV) Isopropoxide | Ti[OCH(CH3)2]4 | Catalyst, precursor for TiO2 materials thieme-connect.demasterorganicchemistry.com |

This table showcases complex precursors where the isopropoxide ligand, often introduced via reagents like this compound, is a central component.

Formation of Carbon-Heteroatom Bonds Beyond Oxygen

The utility of this compound extends to the formation of bonds between carbon and heteroatoms other than oxygen, such as sulfur and nitrogen. guidechem.comlibretexts.org These reactions are essential for synthesizing a wide array of functional molecules.

A fascinating example of C-S bond formation involves the reaction between potassium xanthates and five-membered cyclic carbonates. rsc.orgrsc.org This catalyst-free reaction can lead to the formation of alkoxide-terminated sulfides, such as potassium 1,1′-thiobis(propan-2-olate), through a cascade process. rsc.orgrsc.org This demonstrates a pathway where C-S bonds are formed and an alkoxide is a key resulting species, illustrating the intimate role of alkoxides in such transformations.

In the realm of C-N bond formation, this compound is listed as a suitable base for coupling reactions. google.com Reactions such as the Buchwald-Hartwig amination, which forms C-N bonds between an amine and an aryl halide, require a strong base to facilitate the catalytic cycle. While potassium tert-butoxide is frequently used, this compound provides a viable alternative, potentially offering different selectivity or reactivity depending on the substrate. sarchemlabs.comgoogle.com

Role in the Synthesis of Advanced Organic Intermediates for Specialty Chemicals

The reactions facilitated by this compound culminate in its significant role as a key reagent for producing advanced organic intermediates. These intermediates are the building blocks for a wide range of high-value specialty chemicals, including pharmaceuticals, agrochemicals, and fine chemicals. cymitquimica.comthermofisher.inascensusspecialties.com

For instance, the Claisen condensation, promoted by this compound, yields β-ketoesters, which are highly versatile intermediates in organic synthesis. smolecule.com The alkylation of active methylene compounds, as discussed, is another route to valuable products. The resulting alkylated compounds are widely used in the synthesis of medicines, such as sterilants, antimalarials, and important intermediates for cephalosporin-class antibiotics. google.com

Furthermore, the stereoselective alkylation of malonic esters using this compound to produce optically active 3-alkylcarboxylic acids provides crucial chiral synthons for the pharmaceutical industry. google.com The ability to build complex, stereochemically defined molecules efficiently underscores the importance of this compound in the modern chemical industry. ascensusspecialties.comlookchem.com

Computational Chemistry and Theoretical Investigations of Potassium Propan 2 Olate

Electronic Structure and Reactivity Profiling

The electronic structure of potassium propan-2-olate is fundamental to its chemical behavior, governing its reactivity as a strong base and nucleophile. Computational methods allow for a detailed profiling of its electronic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and, consequently, the optimized molecular geometry of compounds. cambridge.org For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental data where available. cambridge.org The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) is critical for obtaining reliable results. escholarship.orgrsc.org

DFT is also employed to map out potential energy surfaces for reactions involving this compound. escholarship.org By calculating the energies of reactants, transition states, and products, a comprehensive energy landscape can be constructed. This landscape reveals the thermodynamics (reaction energies) and kinetics (activation barriers) of a given transformation, such as its role in catalyzing cycloadditions or ring-opening reactions. escholarship.org For instance, DFT calculations have been used to explore the stepwise [2+2] cycloaddition of alkynes to potassium enolates, followed by ring-opening, showing the reaction to be highly exothermic. escholarship.org

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Note: The values below are illustrative, based on typical bond lengths and angles for potassium alkoxides found in computational and experimental studies. rsc.org

| Parameter | Value |

|---|---|

| K-O Bond Length | 2.50 - 2.60 Å |

| C-O Bond Length | 1.35 - 1.45 Å |

| C-C Bond Length | 1.50 - 1.55 Å |

| C-O-K Bond Angle | 120 - 130° |

| C-C-C Bond Angle | 108 - 112° |

Table 2: Illustrative Energy Landscape for a Hypothetical Reaction Involving this compound Note: Energies are relative and presented in kcal/mol, based on computational studies of similar potassium alkoxide reactions. escholarship.org

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +3.0 |

| Intermediate | -40.0 |

| Transition State 2 | -32.0 |

| Products | -48.0 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org For this compound, the HOMO is primarily localized on the oxygen atom, which is consistent with its role as an electron donor (nucleophile and base). researchgate.net The energy of the HOMO is directly related to the molecule's nucleophilicity; a higher HOMO energy indicates a greater tendency to donate electrons. researchgate.net

Conversely, when this compound attacks an electrophile, the reaction is governed by the interaction of its HOMO with the electrophile's LUMO. libretexts.org The energy gap between the HOMO of the alkoxide and the LUMO of the electrophile is a key predictor of reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies a more favorable orbital overlap and a faster reaction rate. researchgate.net FMO analysis is therefore invaluable for predicting the outcomes of reactions, such as nucleophilic substitutions and additions, and for understanding regioselectivity. researchgate.netcolab.ws

Table 3: Typical FMO Properties for Alkoxides Note: Values are illustrative and depend on the specific alkoxide and computational method. researchgate.netresearchgate.net

| Orbital | Typical Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -1.5 to -2.5 | Oxygen Atom |

| LUMO | +4.0 to +5.0 | Distributed over C-H σ* orbitals |

| HOMO-LUMO Gap | 5.5 to 7.5 | N/A |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method provides detailed insights into the electronic structure, charge distribution, and intramolecular interactions that contribute to molecular stability. For this compound, NBO analysis quantifies the charge on each atom, confirming the high negative charge on the oxygen and the positive charge on the potassium ion. rsc.org

Table 4: Representative Natural Population Analysis (NPA) Charges Note: Values are illustrative and derived from NBO analyses of similar compounds. rsc.org

| Atom | Natural Charge (e) |

|---|---|

| Potassium (K) | +0.95 to +0.99 |

| Oxygen (O) | -0.85 to -0.95 |

| Methine Carbon (CH) | +0.10 to +0.20 |

| Methyl Carbons (CH3) | -0.60 to -0.70 |

Table 5: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions Note: E(2) is the stabilization energy. LP denotes a lone pair. σ denotes an antibonding orbital. Values are based on typical NBO analyses. uni-muenchen.deicm.edu.pl*

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (C-H) | 1.5 - 3.0 |

| LP (O) | σ* (C-C) | 2.0 - 4.0 |

| σ (C-H) | σ* (C-C) | 4.0 - 6.0 |

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Molecular Dynamics Simulations of Solvation and Aggregation

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like solvation and aggregation. uc.pt For this compound in solution, MD simulations can reveal the structure of the solvation shell around the K+ ion and the alkoxide anion. osti.gov These simulations show that solvent molecules arrange themselves in well-defined shells around the ions and have a preferred orientation. osti.gov The residence time of solvent molecules within these shells can also be calculated, offering insights into the dynamics of the solvation process. osti.gov

Potassium alkoxides are known to form aggregates in solution, and their degree of aggregation can significantly impact reactivity. MD simulations, particularly those using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are powerful tools for studying these phenomena. acs.orgresearchgate.net In a QM/MM simulation, the aggregating alkoxide species are treated with a high level of quantum mechanical theory, while the surrounding solvent is modeled using a more computationally efficient classical force field. acs.orgresearchgate.net This approach allows for the study of aggregate structures, the coordination of solvent molecules to the aggregates, and the dynamic fluctuations of key structural parameters like K-O distances. acs.orgresearchgate.net

Table 6: Typical Parameters for an MD Simulation of Potassium Ion Solvation Note: Parameters are based on published MD studies of ion solvation. nih.gov

| Parameter | Typical Value/Method |

|---|---|

| Force Field | OPLS, CHARMM, AMBER (Classical); BLYP, B3LYP (QM/MM) |

| Solvent Model | TIP3P, SPC/E (for water) |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature Control | Nosé-Hoover thermostat |

| Time Step | 1 - 2 fs |

| Simulation Length | 1 - 50 ns |

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a framework for understanding the rates of chemical reactions. In concert with quantum chemical calculations, TST is used to locate the transition state (TS)—the highest energy point along a reaction coordinate—and calculate the activation energy (the energy barrier that must be overcome for a reaction to occur). libretexts.org For reactions involving this compound, identifying the geometry and energy of the transition state is crucial for elucidating the reaction mechanism. escholarship.org

Computational studies have successfully used DFT to model complex reaction pathways, such as the insertion of an alkyne into a ketone C-C bond mediated by a potassium alkoxide. escholarship.org In such cases, multiple pathways may be possible (e.g., conrotatory vs. disrotatory ring-opening), and TST calculations can determine which pathway is kinetically favored by comparing their respective activation barriers. escholarship.org For example, a study on a potassium alkoxide intermediate found that the thermally allowed conrotatory ring-opening pathway was favored over the forbidden disrotatory pathway. escholarship.org These calculations provide a detailed, step-by-step map of the reaction, clarifying the role of the potassium alkoxide at each stage. researchgate.net

Table 7: Example of Calculated Activation Energies for Competing Reaction Pathways Note: Data is illustrative, based on computational findings for reactions of potassium alkoxides. escholarship.org

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Kinetic Favorability |

|---|---|---|

| Pathway A (e.g., Conrotatory) | 15.5 | Favored |

| Pathway B (e.g., Disrotatory) | 23.5 | Disfavored |

| Pathway C (Non-pericyclic) | 16.2 | Competitive |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a data-driven approach that seeks to find a statistical correlation between the structural or physicochemical properties of a set of compounds and their measured reactivity in a specific reaction. researchgate.net For reactions involving this compound as a catalyst or reagent, a QSRR model could be developed to predict reaction rates or yields based on the properties of the substrate.

The process involves three main steps: 1) generating a set of numerical descriptors for the molecules of interest (e.g., substrates); 2) measuring their experimental reactivity; and 3) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model. researchgate.net The descriptors can be steric (e.g., percent buried volume, %Vbur), electronic (e.g., HOMO/LUMO energies, atomic charges), or constitutional. chemrxiv.orgacs.org A successful QSRR model not only allows for the prediction of reactivity for new compounds but can also provide mechanistic insights by revealing which descriptors are most important in controlling the reaction rate. researchgate.netchemrxiv.org

Table 8: Potential Descriptors for a QSRR Model of a Reaction Catalyzed by this compound

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Electronic | Substrate LUMO Energy | Electrophilicity |

| Electronic | HOMO-LUMO Gap | Chemical Reactivity/Hardness |

| Electronic | Natural Charge on Reaction Center | Electrostatic Potential |

| Steric | Percent Buried Volume (%Vbur) | Steric Hindrance at the Reaction Site |

| Geometrical | Molecular Volume | Overall Size |

| Constitutional | Number of Oxygen Atoms (#O) | Composition |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time and elucidating the structure of molecules in solution. chemrxiv.org It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR are fundamental techniques for characterizing the static structure of potassium propan-2-olate and tracking its transformations during a reaction. In the anionic ring-opening polymerization of propylene (B89431) oxide initiated by potassium alkoxides, including this compound, NMR spectroscopy is used to characterize the resulting oligomers. researchgate.net

¹H NMR spectroscopy provides information on the different types of protons present in a molecule and their neighboring atoms. For instance, in the analysis of reaction products, specific proton signals can be assigned to different parts of the molecules, such as the polymer backbone or end groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. acs.org Each unique carbon atom in a molecule gives a distinct signal, allowing for the identification of different carbon environments. acs.orgresearchgate.net This is particularly useful in polymerization studies to understand the stereochemistry and regiochemistry of the polymer chain. acs.org For complex mixtures, quantitative ¹³C NMR can be a valuable tool for determining the ratio of different components. acs.org

Table 1: Representative NMR Data for Related Structures Note: Specific NMR data for this compound itself is not extensively published in readily available literature. The following table provides examples of NMR data for structurally related compounds to illustrate the type of information obtained from these analyses.

| Compound/Fragment | Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) | Assignment | Reference |

| Phenylhydrazine in CDCl₃ | ¹³C | 151.24, 129.25, 119.50, 112.14 | Aromatic carbons | rsc.org | |

| Carbazole functionalized TEMPO monomer | ¹H | 8.12, 7.69, 7.65, 7.51, 7.44, 7.31, 4.06, 3.02, 1.96, 1.42, 1.23 | m, s, m, m, m, m, s, s, m, m, m | Aromatic and aliphatic protons | rsc.org |

| Carbazole functionalized TEMPO monomer | ¹³C | 151.24, 140.63, 129.25, 128.84, 128.37, 126.92, 126.17, 125.31, 123.61, 120.74, 120.50, 120.43, 120.34, 119.49, 112.15, 109.74, 109.66, 45.62, 20.39 | Aromatic and aliphatic carbons | rsc.org | |

| 1-Chloro-3-(2-(trifluoromethoxy)phenylamino)propan-2-ol | ¹³C | 143.5, 139.7, 128.8, 127.0, 120.4, 119.9, 68.2, 49.6 | q (J = 258.5 Hz), q (J = 1.7 Hz) | Aromatic, aliphatic, and fluorinated carbons | rsc.org |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and determining the connectivity between atoms in a molecule, which is especially important for complex structures formed in reactions involving this compound. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu It is highly sensitive and allows for the clear identification of which protons are attached to which carbons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduustc.edu.cn HMBC is crucial for piecing together the carbon skeleton of a molecule by identifying long-range H-C connectivities. ustc.edu.cnrsc.org For example, it can be used to establish the connection between different monomer units in an oligomer or to determine the position of functional groups. rsc.org

Together, HSQC and HMBC provide a powerful toolkit for the complete structural elucidation of reaction products and intermediates. nih.gov

High-Resolution ¹H and ¹³C NMR for Proton and Carbon Environments

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Changes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule based on its vibrational modes. They are particularly useful for identifying functional groups and monitoring changes in these groups during a chemical reaction. lehigh.edu

In the context of reactions involving this compound, these techniques can be used to follow the consumption of reactants and the formation of products. For example, in a polymerization reaction, the disappearance of the C-O stretching vibration of the isopropoxide and the appearance of new bands corresponding to the polyether backbone can be monitored. researchgate.netlehigh.edu

In studies of surface chemistry, such as the interaction of isopropanol (B130326) with metal oxide catalysts, IR and Raman spectroscopy can identify the formation of surface isopropoxide species. lehigh.edu For instance, the adsorption of isopropanol on a vanadia catalyst leads to the appearance of new bands in the IR and Raman spectra that are characteristic of the C-O and C-C stretching modes of the surface-bound isopropoxide. lehigh.edu The disappearance of these bands at higher temperatures can indicate the decomposition or reaction of the surface species. lehigh.edu

Table 2: Representative Vibrational Frequencies for Isopropoxide Species Note: The following data is for surface isopropoxide species on a vanadia catalyst and serves as an example of the type of information obtained.

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment | Reference |

| C-O/C-C stretch | 965 | - | Surface isopropoxide | lehigh.edu |

| C-C/C-O stretch | 1110, 1162 | - | Surface isopropoxide | lehigh.edu |

| V-O-C vibrations | 846, 775, 662, 610 | - | Bridging bonds | lehigh.edu |

| C-H stretch | 2968, 2926, 2910, 2895, 2866 | - | Surface isopropoxide | lehigh.edu |

Mass Spectrometry (MS) for Elucidation of Transient Intermediates and Complex Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for identifying unknown compounds, determining the elemental composition of a molecule, and elucidating the structure of complex molecules. torvergata.it In the study of reaction mechanisms, MS is particularly useful for detecting and characterizing transient intermediates that may not be observable by other techniques. torvergata.it

For example, in the reaction of potassium xanthates with propylene carbonate, which can lead to the formation of potassium 1,1'-thiobis(propan-2-olate), GC-MS was used to confirm the structure of the resulting sulfur-containing diol. rsc.org Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organometallic compounds and reaction intermediates in solution. torvergata.it It has been used to study the fragmentation of aluminum isopropoxide in a plasma, providing insights into the reaction pathways. researchgate.net

The fragmentation patterns observed in the mass spectrum can provide structural information about the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. researchgate.net

Chromatographic Techniques (GPC, HPLC) for Oligomerization and Polymerization Studies

Chromatographic techniques are used to separate the components of a mixture based on their different affinities for a stationary phase and a mobile phase. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC) are particularly important for studying oligomerization and polymerization reactions. researchgate.net

Gel Permeation Chromatography (GPC/SEC): This technique separates molecules based on their size in solution. It is the primary method for determining the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and polydispersity of polymers. researchgate.net In the synthesis of propylene oxide oligomers initiated by potassium alkoxides, SEC is used to correlate the initiator structure with the molecular weight and polydispersity of the resulting poly(propylene oxide). researchgate.net GPC can also be used to distinguish between linear and cyclic oligomers.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity. It can be used to separate and quantify the different components in a reaction mixture, including unreacted monomers, initiators, and oligomers of different chain lengths. lcms.cz Preparative HPLC can be used to isolate specific components from a mixture for further characterization by other techniques like GPC-MS. lcms.cz

Table 3: Application of Chromatographic Techniques in Polymerization Studies

| Technique | Information Obtained | Example Application | Reference |

| GPC/SEC | Molecular weight distribution (Mn, Mw), Polydispersity, Separation of linear vs. cyclic oligomers | Characterization of poly(propylene oxide) oligomers initiated by potassium alkoxides. | researchgate.net |

| HPLC | Separation and quantification of reaction components, Isolation of specific compounds | Separation of degradation products of polymer additives for subsequent GPC-MS analysis. | lcms.cz |

| GPC-MS | Separation by size followed by mass analysis for structural identification of oligomers | Investigation of leachable compounds from polymer degradation. | lcms.cz |

Potassium Propan 2 Olate in Green Chemistry and Sustainable Synthesis

Principles of Atom Economy and Waste Minimization in Propan-2-olate Synthesis and Use

The concept of atom economy, a cornerstone of green chemistry, evaluates how efficiently a chemical process incorporates materials from the reactants into the final product. scispace.commlsu.ac.insescollege.ac.in The goal is to maximize the inclusion of all starting materials, thereby minimizing waste. scispace.com When considering the synthesis of potassium propan-2-olate, also known as potassium isopropoxide, the traditional method involves the reaction of potassium hydroxide (B78521) with isopropanol (B130326). researchgate.net This reaction is reversible, and to drive it towards the product side, the water generated must be continuously removed, often through azeotropic distillation using agents like benzene (B151609) or cyclohexane. researchgate.net

From an atom economy perspective, the ideal synthesis would incorporate every atom from the reactants into the desired this compound. However, the formation of water as a byproduct inherently reduces the atom economy. The efficiency of the reaction is further influenced by factors such as reaction time and energy consumption. researchgate.net Research has focused on optimizing this process, for instance, by using reactive distillation to reduce production time and energy usage. researchgate.net

In its applications, this compound is often used as a strong base or catalyst in various organic syntheses, such as the production of pharmaceuticals. researchgate.netchemicalbook.com The efficiency of these subsequent reactions is also subject to the principles of atom economy. For example, catalytic processes are generally preferred over stoichiometric ones because they can be used in small amounts and potentially recycled, which aligns with waste minimization goals. acs.org The reduction of nitroarenes using isopropanol and potassium hydroxide over a metal oxide catalyst is an example of a reaction where the catalytic system plays a crucial role.

| Reaction Type | Atom Economy | Description |

| Rearrangement | 100% | All atoms in the reactant are utilized in the final product. sescollege.ac.in |

| Addition | High | Most atoms from the reactants are incorporated into the final product. |

| Substitution | Moderate | Involves the replacement of one atom or group, leading to byproducts. acs.org |

| Elimination | Low | Atoms are removed from a molecule, resulting in significant byproducts. sescollege.ac.in |

Development of Environmentally Benign Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. organic-chemistry.org The development of greener reaction media for processes involving this compound is an active area of research.

Aqueous and Solvent-Free Reaction Conditions

While this compound is highly reactive with water, the broader trend in green chemistry is to explore aqueous media where feasible. organic-chemistry.orgmdpi.com For instance, some reactions can be carried out "on-water," where the insolubility of reactants in water can accelerate the reaction. organic-chemistry.org In the context of reactions involving alkoxides, water can sometimes be a desirable component. For example, in the reaction of potassium xanthates with propylene (B89431) carbonate, the presence of water can lead to a high selectivity (98%) for the formation of potassium propane-1,2-bis(olate). rsc.orgrsc.org

Solvent-free, or neat, conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. Research has demonstrated the feasibility of tert-butoxide-assisted amidation of esters under ambient, solvent-free conditions, showcasing the potential for similar alkoxide-mediated reactions. organic-chemistry.org

Application in Supercritical Fluids and Ionic Liquids

Supercritical fluids and ionic liquids are considered more environmentally friendly alternatives to traditional volatile organic solvents. Supercritical fluids, such as supercritical carbon dioxide, offer benefits like low toxicity and easy separation of products. The continuous flow synthesis of nano-TiO2 nanoparticles using titanium isopropoxide in supercritical water has been demonstrated, highlighting the potential for using supercritical fluids with related alkoxides. worktribe.com

Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, which reduces air pollution. google.com They have been investigated as entrainers to break the azeotrope of 2-propanol and water, which is relevant to the synthesis of this compound. researchgate.net The strong interactions between ionic liquids and water can enhance the relative volatility of 2-propanol, facilitating its separation. researchgate.netacs.org The use of ionic liquids as solvents for reactions involving imidazolium-based compounds has also been explored, indicating their potential as a medium for a variety of chemical transformations. researchgate.net

Energy Efficiency Considerations in Alkoxide-Mediated Processes

In the broader context of alkoxide-mediated processes, energy efficiency is a key driver for innovation. For example, electrochemically mediated carbon capture using alkoxides has emerged as a potentially more energy-efficient alternative to traditional thermal methods. acs.orgresearchgate.netjhu.edu These electrochemical systems can operate at ambient conditions, reducing the energy penalty associated with heating and cooling cycles. researchgate.net One study estimated that an alkoxide-mediated electrochemical system for CO2 capture could be twice as efficient as current state-of-the-art thermal amine capture systems. researchgate.net The synthesis of nanomaterials, which can involve metal alkoxides, is another area where energy efficiency is a concern, with different precursors requiring vastly different crystallization temperatures. mdpi.com

| Technology | Estimated Energy Requirement (kJ/mol CO2) | Key Features |

| Thermal Amine Scrubbing | ~42 | Relies on external heat, leading to high energy costs. researchgate.netescholarship.org |

| Electrochemically Mediated Carbon Capture (Alkoxide-based) | ~21 | Operates at ambient conditions, potentially using renewable energy. researchgate.net |

Integration with Biocatalysis and Chemoenzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in green chemistry, including high selectivity, mild reaction conditions (often in aqueous media), and reduced waste. mit.edu Chemoenzymatic synthesis combines the benefits of both chemical and enzymatic catalysts to create more efficient and sustainable reaction pathways. mit.edu

While direct integration of highly reactive bases like this compound with enzymes can be challenging, there are indirect connections and potential applications. For instance, in chemoenzymatic dynamic kinetic resolutions, a metal catalyst is often used for in-situ racemization of an unreacted enantiomer, while an enzyme selectively acylates the other. researchgate.net Ruthenium complexes, which can be prepared using potassium isopropoxide, have shown high catalytic activity in such processes. researchgate.net